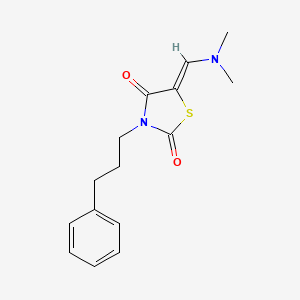
(5Z)-5-(dimethylaminomethylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-(dimethylaminomethylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione, also known as DMTS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTS belongs to the class of thiazolidinedione compounds that have been extensively studied for their biological and pharmacological activities. Additionally, it will list future directions for further research.
Aplicaciones Científicas De Investigación
Antiproliferative Activity Against Cancer Cell Lines
Thiazolidinedione derivatives, such as those synthesized with various substituted aromatic sulfonyl chlorides and alkyl halides, have been evaluated for their antiproliferative activity against different human cancer cell lines, including HeLa, HT-29, MCF-7, and HepG-2. The importance of the nitro group on the thiazolidinone moiety and the role of the fourth position of the substituted aryl ring in antiproliferative activity were highlighted, with certain derivatives showing potent activity across tested carcinoma cell lines (Chandrappa et al., 2008).
Microwave-Assisted Synthesis
The compound's relevance extends to synthetic chemistry, where derivatives have been synthesized under microwave irradiation. This method offers a rapid and efficient pathway to obtain thiazolidinedione derivatives, which have potential applications in medicinal chemistry and drug design (Al-Zaydi, 2010).
Structural Diversity and Biological Activity
Derivatives of 5-substituted-2,4-thiazolidinedione exhibit a broad spectrum of biological activities. Synthesis of new derivatives by direct acylation has expanded the structural diversity of this compound class. The structural confirmation through various analytical methods lays the groundwork for further exploration of their biological applications (Popov-Pergal et al., 2010).
Stereoselective Synthesis and Analog Studies
The stereoselective synthesis of 5-[(Z)-heteroarylmethylidene] substituted hydantoins and thiohydantoins demonstrates the versatility of thiazolidinedione derivatives in generating structurally diverse molecules. These studies are crucial for developing compounds with potential therapeutic applications, showcasing the adaptability of thiazolidinedione scaffolds in medicinal chemistry (Jakšea et al., 2002).
Antibacterial and Antifungal Activities
Novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones have been synthesized and evaluated for their antibacterial and antifungal activities. These studies highlight the compound's potential as a versatile scaffold for developing new antimicrobial agents with a wide range of biological activities (Mohanty et al., 2015).
Propiedades
IUPAC Name |
(5Z)-5-(dimethylaminomethylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-16(2)11-13-14(18)17(15(19)20-13)10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3/b13-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNPFFWMDLXLBX-QBFSEMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)N(C(=O)S1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/C(=O)N(C(=O)S1)CCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(dimethylaminomethylidene)-3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

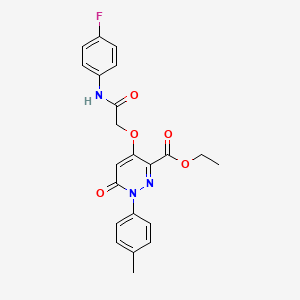
![2-{[4-ethyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2971686.png)
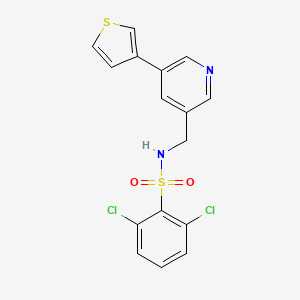
![N-[1-[1-(2-Chloroacetyl)piperidin-4-yl]pyrazol-4-yl]-1,1-difluoromethanesulfonamide](/img/structure/B2971690.png)
![2-[1-(4-Methoxyphenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2971691.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2971692.png)
![1-(1H-indol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione](/img/structure/B2971693.png)
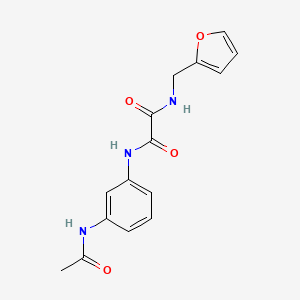
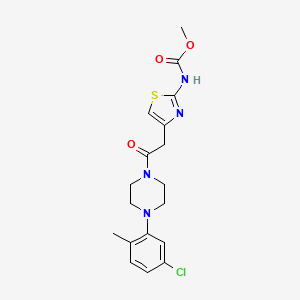
![N-(2-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2971699.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2971701.png)

![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B2971706.png)
